N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a benzoxadiazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxadiazole Ring: Starting from an appropriate precursor, the benzoxadiazole ring can be synthesized through cyclization reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling Reactions: The benzoxadiazole and pyrazole rings can be coupled through acylation or amidation reactions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amine.
Reduction: The benzoxadiazole ring can be subjected to reduction reactions to modify its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxadiazole ring.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For example, if used as a fluorescent probe, it would interact with specific biomolecules and emit fluorescence upon excitation. If used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the methyl group on the pyrazole ring.
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the nitro group on the pyrazole ring.
Properties
Molecular Formula |
C12H10N6O4 |
---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H10N6O4/c1-7-5-10(18(20)21)14-17(7)6-11(19)13-8-3-2-4-9-12(8)16-22-15-9/h2-5H,6H2,1H3,(H,13,19) |
InChI Key |
OOQUUOKFFCIKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC3=NON=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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